molecular formula C15H18N4O4 B166237 3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone CAS No. 93445-21-7

3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone

Cat. No.: B166237
CAS No.: 93445-21-7
M. Wt: 318.33 g/mol
InChI Key: LZHZZWDJQVOHNC-WJDWOHSUSA-N
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Description

3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone is a chemical compound known for its complex structure and diverse applications in scientific research. It is a derivative of 2,4-dinitrophenylhydrazine and is used primarily in analytical chemistry for the detection and analysis of carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone typically involves the reaction of 3,5,5-Trimethyl-2-cyclohexenone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can convert the hydrazone back to the parent carbonyl compound.

    Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone is widely used in scientific research due to its ability to form stable derivatives with carbonyl compounds. Its applications include:

    Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.

    Biology: Employed in the study of metabolic pathways involving carbonyl compounds.

    Medicine: Utilized in the development of diagnostic assays for detecting biomarkers.

    Industry: Applied in the quality control of products containing carbonyl compounds

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be analyzed using various spectroscopic techniques .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone 2,4-dinitrophenylhydrazone
  • Benzaldehyde 2,4-dinitrophenylhydrazone
  • Acetone 2,4-dinitrophenylhydrazone

Uniqueness

3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone is unique due to its specific structural features, which include the trimethyl substitution on the cyclohexenone ring. This structural uniqueness imparts distinct chemical properties, making it particularly useful in certain analytical applications where other hydrazones may not be as effective .

Properties

IUPAC Name

2,4-dinitro-N-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10-6-11(9-15(2,3)8-10)16-17-13-5-4-12(18(20)21)7-14(13)19(22)23/h4-7,17H,8-9H2,1-3H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHZZWDJQVOHNC-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418832
Record name NSC230192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3261-55-0
Record name NSC230192
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC230192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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